![molecular formula C18H21BrO2 B1356405 Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- CAS No. 87477-67-6](/img/structure/B1356405.png)

Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-

Übersicht

Beschreibung

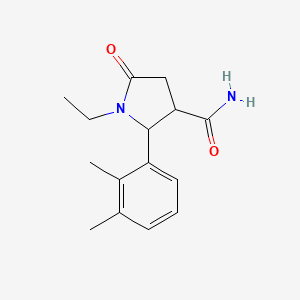

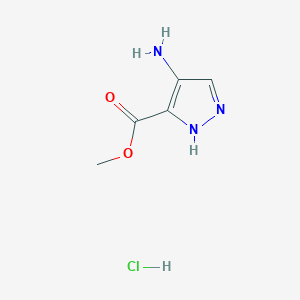

“Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-” is a chemical compound with the molecular formula C11H15BrO . It has a molecular weight of 243.140 .

Molecular Structure Analysis

The molecular structure of “Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-” consists of a benzene ring with a bromopentyl and a phenylmethoxy group attached to it . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Molecular Antagonists

- The compound has been utilized in the synthesis of benzamide derivatives with potential as non-peptide small molecular antagonists. These derivatives have been tested for biological activity, indicating their potential in therapeutic applications (Bi, 2015).

Applications in Molecular Electronics

- Aryl bromides like this compound serve as useful building blocks for thiol end-capped molecular wires in molecular electronics. Efficient synthetic transformations have been demonstrated for the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting its utility in this field (Stuhr-Hansen et al., 2005).

Role in Synthesis of Phthalocyanines

- This compound has been used in the synthesis of novel phthalocyanines. These compounds have been characterized and studied for their electrochemical and spectroelectrochemical properties, indicating potential applications in electrochemical technologies (Aktaş Kamiloğlu et al., 2018).

Involvement in Polymer Synthesis

- The compound plays a role in the synthesis of polymers, such as polyethers with pendant hydroxyl groups. This demonstrates its utility in creating materials with specific functional properties (Nishikubo et al., 1999).

Environmental Impact Studies

- Studies have also looked into the environmental impact of related compounds, such as benzene, and their conversion into phenols and methoxyphenols in the atmosphere. This research is crucial for understanding the atmospheric chemistry and potential environmental hazards of such compounds (Pillar & Guzman, 2017).

Catalytic Activity in Organic Synthesis

- Research has also explored its use in catalytic reactions, such as the Heck reaction, highlighting its potential as a catalyst in organic synthesis (Reus et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(5-bromopentoxy)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrO2/c19-13-5-2-6-14-20-17-9-11-18(12-10-17)21-15-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQNLFKDLLAPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20529223 | |

| Record name | 1-(Benzyloxy)-4-[(5-bromopentyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)- | |

CAS RN |

87477-67-6 | |

| Record name | 1-(Benzyloxy)-4-[(5-bromopentyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20529223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)

![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)